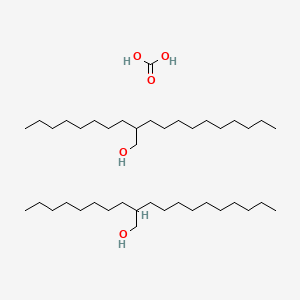

Carbonic acid;2-octyldodecan-1-ol

Description

2-Octyldodecan-1-ol (CAS 5333-42-6) is a branched, long-chain fatty alcohol with the molecular formula C₂₀H₄₂O and a molecular weight of 298.55 g/mol . It is classified as a non-ionic surfactant and is widely used in cosmetics, pharmaceuticals, and industrial applications due to its emollient properties and stability . Structurally, it is a Guerbet alcohol, characterized by a branched alkyl chain (2-octyl substitution on dodecanol), which enhances its solubility in hydrophobic matrices compared to linear alcohols . Key properties include:

Properties

CAS No. |

142782-21-6 |

|---|---|

Molecular Formula |

C41H86O5 |

Molecular Weight |

659.1 g/mol |

IUPAC Name |

carbonic acid;2-octyldodecan-1-ol |

InChI |

InChI=1S/2C20H42O.CH2O3/c2*1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2;2-1(3)4/h2*20-21H,3-19H2,1-2H3;(H2,2,3,4) |

InChI Key |

CMVLOYBVZPJCDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CO.CCCCCCCCCCC(CCCCCCCC)CO.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-octyl-1-dodecanol is typically synthesized through the Guerbet condensation of decyl alcohol . This reaction involves the condensation of two molecules of decyl alcohol under specific conditions to form the branched-chain alcohol.

Industrial Production Methods: In industrial settings, the production of 2-octyl-1-dodecanol involves the same Guerbet condensation process. The reaction is carried out at elevated temperatures and in the presence of a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-octyl-1-dodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: When melted with an alkali, 2-octyl-1-dodecanol undergoes dehydrogenation to form octyldodecanoic acid.

Reduction: The compound can be reduced using common reducing agents, although specific conditions and reagents are not widely documented.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products Formed:

Octyldodecanoic acid: Formed through the oxidation of 2-octyl-1-dodecanol.

Scientific Research Applications

Applications in Cosmetics and Skincare

2-octyldodecan-1-ol is widely utilized in the cosmetics industry due to its emollient and solvent properties.

Key Functions:

- Emollient : Provides a silky feel to skin products, enhancing texture.

- Solvent : Dissolves other ingredients, including salicylic acid.

- Emulsifier : Stabilizes formulations by preventing separation of oil and water phases.

- Anti-Foaming Agent : Reduces foaming tendencies in products.

Case Studies:

- Skin Penetration Studies : Research indicates that octyldodecanol enhances the penetration of active ingredients through the skin, crucial for effective topical drug delivery .

- Emulsion Stability : Evaluated for its role in emulsion stability, findings show optimal performance in both oil-in-water and water-in-oil emulsions .

Pharmaceutical Applications

In pharmaceuticals, 2-octyldodecan-1-ol is employed as an excipient and solubilizer.

Key Uses:

- Transdermal Delivery Systems : Enhances the delivery of active ingredients like ceramide IIIB through skin barriers.

- Nanoemulsions : Used in formulations to improve bioavailability of drugs.

Research Findings:

Studies have demonstrated its effectiveness in improving the transdermal absorption of drugs like naproxen when used as an auxiliary material in microemulsions .

Industrial Applications

The compound serves various roles in industrial processes.

Key Functions:

- Lubricant and Surfactant : Used in lubricating oils and greases to reduce friction.

- Plasticizer : Enhances flexibility and resilience in polymer processing.

- Stabilizer for Coatings : Improves the stability and longevity of industrial coatings.

Case Studies:

Mechanism of Action

The mechanism of action of 2-octyl-1-dodecanol is not fully documented. it is known to act as an emollient and stabilizer in various formulations. Its molecular structure allows it to interact with other molecules, enhancing the stability and texture of products .

Comparison with Similar Compounds

Structural and Functional Analogues

The primary analogs identified via read-across assessments include:

1-Docosanol (CAS 661-19-8): A linear C₂₂ alcohol.

1-Decanol, 2-hexyl- (CAS 2425-77-6): A branched C₁₆ alcohol.

1-Octadecanol (CAS 112-53-8): A linear C₁₈ alcohol (stearyl alcohol) .

Table 1: Comparative Properties of 2-Octyldodecan-1-ol and Analogs

Key Differences and Implications

(a) Branching vs. Linearity

The branched structure of 2-octyldodecan-1-ol reduces its melting point compared to linear analogs (e.g., 1-octadecanol), making it a liquid at room temperature. This enhances its utility in topical formulations where spreadability is critical . In contrast, linear alcohols like 1-octadecanol are solids, requiring heating for incorporation into products .

(b) Environmental Behavior

- Linear analogs with lower log Kow values (e.g., 1-octadecanol: 7.4) may exhibit slightly higher mobility but remain immobile overall .

- Aquatic Toxicity: 2-Octyldodecan-1-ol shows low toxicity to aquatic organisms (e.g., LC50 >100 mg/L for fish; EC50 >1,000 mg/L for algae) .

(c) Toxicological Profiles

- Genotoxicity: Neither 2-octyldodecan-1-ol nor its analogs (1-docosanol, 1-octadecanol) show mutagenic activity in Ames tests .

- Reproductive Toxicity: All compounds exhibit high NOAELs (>1,000 mg/kg), supporting their safety in consumer products .

Regulatory and Commercial Considerations

- Its use in cosmetics complies with IFRA standards, with exposure levels below thresholds of concern (e.g., TTC: 1.4 mg/day) .

- 1-Octadecanol: Listed in the EPA’s Safer Chemical Ingredients List, with analogous environmental and safety profiles .

- 1-Docosanol: Used in antiviral creams (e.g., cold sore treatments), leveraging its low systemic absorption and high safety margin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.